molecular formula C11H11BrINO2 B8015523 (2-Bromo-5-iodophenyl)(morpholino)methanone

(2-Bromo-5-iodophenyl)(morpholino)methanone

Cat. No.: B8015523
M. Wt: 396.02 g/mol
InChI Key: CWLNUIQCEQGYMO-UHFFFAOYSA-N
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Description

(2-Bromo-5-iodophenyl)(morpholino)methanone is a halogenated aromatic compound featuring a morpholine-substituted methanone group attached to a dihalogenated phenyl ring. Its molecular formula is C₁₁H₁₀BrINO₂, with a calculated molecular weight of ~395 g/mol. The compound is characterized by the presence of bromine (at the 2-position) and iodine (at the 5-position) on the phenyl ring, paired with a morpholine moiety—a six-membered heterocycle containing one nitrogen and one oxygen atom. This structural combination confers unique electronic and steric properties, making it a candidate for applications in pharmaceutical intermediates and cross-coupling reactions .

Properties

IUPAC Name

(2-bromo-5-iodophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO2/c12-10-2-1-8(13)7-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLNUIQCEQGYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CC(=C2)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-iodophenyl)(morpholino)methanone typically involves the use of halogenated phenyl derivatives and morpholine. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of (2-Bromo-5-iodophenyl)(morpholino)methanone may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-iodophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

(2-Bromo-5-iodophenyl)(morpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes and as a potential probe for biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-5-iodophenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the morpholino group can influence its reactivity and binding properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Heterocyclic Amine Modifications

  • Morpholine vs. Piperidine : Replacing morpholine with 3-methylpiperidine (as in ) introduces steric bulk and alters basicity. Morpholine’s oxygen atom increases polarity, enhancing solubility in polar solvents compared to piperidine analogs. The methyl group in 3-methylpiperidine further restricts conformational flexibility, which may influence binding interactions in biological systems.

Halogen and Substituent Effects

  • Dual Halogens (Br, I): The target compound’s bromine and iodine substituents provide distinct reactivity profiles. However, this combination enables sequential cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine’s higher reactivity can be selectively targeted .
  • Fluoro and Methyl Groups : In , fluorine’s electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution, while the methyl group (electron-donating) may activate adjacent positions. This contrast highlights how substituent positioning modulates electronic effects.

Conformational and Crystallographic Insights

  • The amino-linked dichloro analog () exhibits a 59.3° dihedral angle between phenyl rings, indicating significant non-planarity due to steric clashes. In contrast, the target compound’s simpler substitution pattern likely results in a more planar geometry, favoring π–π stacking interactions in crystalline phases.

Biological Activity

(2-Bromo-5-iodophenyl)(morpholino)methanone is an organic compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a bromine atom and an iodine atom attached to a phenyl ring, along with a morpholino group. These structural elements are believed to influence its interaction with biological targets, making it a candidate for various therapeutic applications.

  • Chemical Formula : C11_{11}H10_{10}BrI1_{1}N1_{1}O2_{2}
  • Molecular Weight : Approximately 370.01 g/mol
  • IUPAC Name : (2-Bromo-5-iodophenyl)(morpholino)methanone

The biological activity of (2-Bromo-5-iodophenyl)(morpholino)methanone is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and iodine) enhances the compound's reactivity and binding affinity, while the morpholino group improves solubility and bioavailability. This interaction can lead to modulation of enzyme activities, impacting various biological processes.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antitumor Activity : Preliminary studies suggest that (2-Bromo-5-iodophenyl)(morpholino)methanone may have potential as an anticancer agent. Its structural characteristics allow it to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has been explored for its antimicrobial effects against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
  • Biochemical Probing : It is being investigated as a biochemical probe for studying enzyme activities and protein interactions, which could provide insights into metabolic pathways and disease mechanisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialEffective against specific bacterial strains
Enzyme InhibitionModulates enzyme activity in biochemical assays

Case Study: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that (2-Bromo-5-iodophenyl)(morpholino)methanone exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and lung adenocarcinoma (A549) cell lines. The compound's mechanism involved the induction of apoptosis, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. The IC50_{50} values obtained were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development.

Case Study: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of (2-Bromo-5-iodophenyl)(morpholino)methanone against several pathogenic bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics, highlighting its potential as a new antimicrobial agent.

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